molecular formula C11H14O3 B1215943 Ethyl 4-ethoxybenzoate CAS No. 23676-09-7

Ethyl 4-ethoxybenzoate

Cat. No. B1215943
CAS RN: 23676-09-7
M. Wt: 194.23 g/mol
InChI Key: HRAQMGWTPNOILP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 4-ethoxybenzoate involves chemical reactions that yield this compound as a product. One notable method includes the reaction of ethyl 4-hydroxybenzoate with 1,2-dichloroethane, leading to derivatives such as diethyl 4,4′-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate and diethyl 4,4′-(ethane-1,2-diyldioxy)dibenzoate, showcasing the compound's versatility in forming structurally diverse derivatives (Ma et al., 2012) (Ma & Yang, 2011).

Molecular Structure Analysis

The molecular structure of ethyl 4-ethoxybenzoate and its derivatives is determined using techniques like single-crystal X-ray diffraction. This analysis reveals intricate details about crystal packing, hydrogen bonding, and the overall geometry of the molecules. For example, the study by Yeong et al. (2018) on related compounds demonstrated the importance of hydrogen bonds in crystal packing, providing insights into the structural aspects of such molecules (Yeong et al., 2018).

Scientific Research Applications

  • Organic Synthesis

    • Ethyl 4-ethoxybenzoate is used as a raw material and intermediate in organic synthesis .
  • Pharmaceuticals

    • It is used in the pharmaceutical industry .
    • One specific application in pharmaceuticals is in extractable and leachable study designs . Extractables and leachables are chemicals that can be extracted from a product packaging or leach into the product under normal conditions of use. Ethyl 4-ethoxybenzoate might be one of the substances tested in such studies .
  • Agrochemicals

    • Ethyl 4-ethoxybenzoate is used in the agrochemical industry .
  • Dyestuff

    • It is used in the dyestuff industry .
  • Spectroscopy Studies

    • Ethyl 4-ethoxybenzoate could potentially be used in spectroscopy studies . Spectroscopy is a technique used in physical and analytical chemistry that allows the identification and measurement of different substances.
  • Chemical Research

    • Given its structure and properties, Ethyl 4-ethoxybenzoate could be used in various chemical research applications . It could serve as a building block in the synthesis of more complex molecules.
  • Infrared Spectroscopy

    • Ethyl 4-ethoxybenzoate could potentially be used in infrared spectroscopy studies . Infrared spectroscopy is a technique used for structure elucidation, quantifying the amount of components in a sample, and identifying unknown materials.
    • The compound could be used as a standard or reference compound in these studies. Its unique spectral properties could provide valuable information when analyzing other compounds .
  • Reference Material

    • Ethyl 4-ethoxybenzoate is used as a reference material . Reference materials are used to help validate analytical measurement methods, for calibration of instruments, and to assess the accuracy of test results.
    • The outcomes of such use could lead to more accurate and reliable results in various fields of study .

properties

IUPAC Name

ethyl 4-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-13-10-7-5-9(6-8-10)11(12)14-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRAQMGWTPNOILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073443
Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl 4-ethoxybenzoate

CAS RN

23676-09-7
Record name Ethyl 4-ethoxybenzoate
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Record name Ethyl 4-ethoxybenzoate
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Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Record name Benzoic acid, 4-ethoxy-, ethyl ester
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Record name Ethyl 4-ethoxybenzoate
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Record name Ethyl 4-ethoxybenzoate
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Synthesis routes and methods

Procedure details

Cupric chloride dihydrate (0.125 g; 0.733 m. moles) and 1,10-phenanthroline hydrate (0.375 g; 1.9 m. moles) were added to a solution of sodium (1.15 g; 50 m. moles) in ethanol (75 ml). A stream of dry oxygen was passed through the mixture, 1-(4-ethoxyphenyl)-2,2,2-trichloroethanol (11.72 g; 43.6 m. moles) added and the mixture stirred at 30°-35° C. for 11/2 hours. A solution of sodium (0.575 g; 25 m. moles) in ethanol (10 ml) was then added and the reaction was allowed to continue for a further 1 hour. The reaction mixture was diluted with water (250 ml), acidified with hydrochloric acid and extracted with ether (3×50 ml). The combined ether extracts were washed once with water and twice with dilute aqueous sodium carbonate, dried (MgSO4) and evaporated. The residue was distilled to give ethyl 4-ethoxybenzoate (5.3 g; yield 66%), b.p. 148°-150° C./12 mm.
[Compound]
Name
Cupric chloride dihydrate
Quantity
0.125 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(4-ethoxyphenyl)-2,2,2-trichloroethanol
Quantity
11.72 g
Type
reactant
Reaction Step Three
Quantity
0.575 g
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
C Quan, WM Mok, GK Wang - Biophysical journal, 1996 - cell.com
… at 0.15 mM and ethyl 4-ethoxybenzoate at 0.5 mM elicited … 4-diethylaminobenzoate and ethyl 4-ethoxybenzoate, respec… and ethyl 4-ethoxybenzoate dissociate slowly from their …
Number of citations: 59 www.cell.com
J Barry, G Bram, G Decodts, A Loupy, C Orange… - …, 1985 - thieme-connect.com
… 3.5 ethyl 4-formylbenzoate 155 ethyl 4-ethoxybenzoate 1.4 2.8 benzyl 2-hydroxybenzoate … 2-forrnylbenzoate 155 ethyl 4-ethoxybenzoate 1.3 2.11 ethyl 4-ethoxybenzoate 160 dicthyl …
Number of citations: 51 www.thieme-connect.com
GM Rosen, S Ehrenpreis, TW Mittag… - Journal of Medicinal …, 1971 - ACS Publications
… 2-[(2-Chloroethyl)methylamino]ethyl 4-ethoxybenzoate HC1 upon neutralization in a physiological buffered solution blocked irreversibly the indirectly elicited twitch of the rat phrenic …
Number of citations: 11 pubs.acs.org
CAL Mahaffy, J Hamilton - … and Reactivity in Inorganic and Metal …, 1987 - Taylor & Francis
… benzoate and ethyl 4-ethoxybenzoate were purchased from Aldrfch Chemical Co., the ethyl … Hexacarbonylchromium (4.00 gs 18.18 mmol) and ethyl 4-ethoxybenzoate (1.43 g, 4.62 …
Number of citations: 0 www.tandfonline.com
M Campbell, W Zhao, R Fathi, M Mihreteab… - Journal of …, 2019 - Elsevier
… leaf ethanol extract identified ethyl 4-ethoxybenzoate and 4-hydroxy 4-methyl pentanone to be compounds with anti-biofilm activity. Ethyl 4-ethoxybenzoate activity was potentiated by …
Number of citations: 23 www.sciencedirect.com
J Wright, K Masown, SE Ruffell - Bios, 2021 - BioOne
… ), two were identified in goldenrod honey (ethyl 4-ethoxybenzoate and 9-methylphenanthrene), and one was identified in basswood honey (ethyl 4-ethoxybenzoate). Basswood, orange …
Number of citations: 4 bioone.org
K Oku, BT Weldegergis, EH Poelman… - Journal of chemical …, 2015 - Springer
… GC/MS analysis detected octanal, methyl salicylate, ethyl 4-ethoxybenzoate, and methyl cis-dihydrojasmonate in all of the groups. Orthogonal Projection to Latent Structures …
Number of citations: 15 link.springer.com
O Alqahtani, P Stapleton, S Gibbons - Saudi Pharmaceutical Journal, 2023 - Elsevier
… Ethyl-4-ethoxybenzoate has been isolated from both plants and microbes. From microbes, it has been isolated from the hexane extract of B. licheniformis (Sharma et al., 2010) as well …
Number of citations: 5 www.sciencedirect.com
KL Lau, YY Tsang, SW Chiu - Chemosphere, 2003 - Elsevier
… They include: ethyl 4-ethoxybenzoate, phthalic acid derivative, straight chain alkanes such as pentadecane, hexadecane, heptadecane, octadecane and eicosane as well as carboxylic …
Number of citations: 355 www.sciencedirect.com
AL Logothetis, NA Nelson - The Journal of Organic Chemistry, 1962 - ACS Publications
… (68%) of ethyl 4-ethoxybenzoate as a colorless liquid, bp 82-87 (0.25 mm.), X»Si0H 259 m// (e 10,500), Xfi* 1730 cm.-1. A small amount of ethyl 4ethoxybenzoate was refluxed with 20 …
Number of citations: 3 pubs.acs.org

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